molecular formula C21H19N7 B7775577 Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine

Cat. No.: B7775577
M. Wt: 369.4 g/mol
InChI Key: XPBWXWAEYFYRHT-UHFFFAOYSA-N
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Description

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine is a chemical compound with the molecular formula C21H19N7 and a molecular weight of 369.42 g/mol . This compound is known for its unique structure, which includes two benzotriazole groups and a benzylamine group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine typically involves the reaction of benzotriazole with benzylamine under specific conditions. One common method involves the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified using techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzotriazole groups play a crucial role in these interactions due to their ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine is unique due to the presence of both benzotriazole and benzylamine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7/c1-2-8-17(9-3-1)14-26(15-27-20-12-6-4-10-18(20)22-24-27)16-28-21-13-7-5-11-19(21)23-25-28/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBWXWAEYFYRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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